molecular formula C13H15N3O B7535171 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide

4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide

Cat. No.: B7535171
M. Wt: 229.28 g/mol
InChI Key: JHDAQYMKAWGVRY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpyrazol-1-yl)-N-methylbenzamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and environmentally friendly solvents can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylpyrazol-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation and survival pathways. This inhibition can lead to the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-(3,5-Dimethylpyrazol-1-yl)-N-methylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for designing new drugs and materials with tailored properties .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-10(2)16(15-9)12-6-4-11(5-7-12)13(17)14-3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDAQYMKAWGVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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